Acetic acid, (4-octylphenoxy)-

Overview

Description

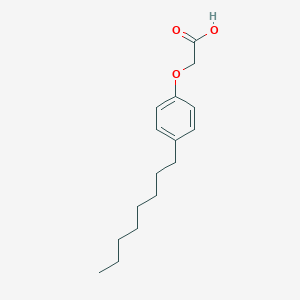

Acetic acid, (4-octylphenoxy)-: is an organic compound with the molecular formula C16H24O3 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a 4-octylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of acetic acid, (4-octylphenoxy)- typically begins with 4-octylphenol and a suitable acetic acid derivative such as bromoacetic acid or chloroacetic acid.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to promote the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure acetic acid, (4-octylphenoxy)-.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production of acetic acid, (4-octylphenoxy)- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products.

Continuous Flow Reactors: In some cases, continuous flow reactors are used to enhance the efficiency of the synthesis process. These reactors allow for better control of reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Acetic acid, (4-octylphenoxy)- can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert acetic acid, (4-octylphenoxy)- to alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution or other suitable bases.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry:

Catalysis: Acetic acid, (4-octylphenoxy)- is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Biology:

Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and other biological processes.

Medicine:

Drug Development: Acetic acid, (4-octylphenoxy)- is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry:

Surfactants: The compound is used in the formulation of surfactants and emulsifiers for various industrial applications.

Polymer Additives: It is incorporated into polymers to enhance their properties, such as flexibility and durability.

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: Acetic acid, (4-octylphenoxy)- can act as an inhibitor of specific enzymes, affecting their activity and modulating biochemical pathways.

Receptor Binding: The compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Acetic acid, (4-nonylphenoxy)-: Similar structure with a nonyl group instead of an octyl group.

Acetic acid, (4-decylphenoxy)-: Similar structure with a decyl group instead of an octyl group.

Acetic acid, (4-dodecylphenoxy)-: Similar structure with a dodecyl group instead of an octyl group.

Uniqueness:

Hydrophobicity: The octyl group imparts unique hydrophobic properties to the compound, influencing its solubility and interactions with other molecules.

Reactivity: The presence of the phenoxy group enhances the reactivity of the compound in various chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

Acetic acid, (4-octylphenoxy)-, also known as 4-octylphenoxyacetic acid, is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicine, environmental science, and industrial chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₂₄O₃

- SMILES Notation : O=C(O)COC1=CC=C(C=C1)CCCCCCCC

The compound features a phenolic structure with an octyl group at the para position of the phenol ring, contributing to its unique biological properties.

Enzyme Inhibition

Acetic acid, (4-octylphenoxy)- has been shown to act as an inhibitor of specific enzymes, thereby modulating various biochemical pathways. This inhibition can influence metabolic processes and cellular signaling pathways, making it a subject of interest in biochemical studies.

Endocrine Activity

Research indicates that this compound exhibits weak endocrine activity. It is metabolized into nonylphenol, which is recognized for its potential endocrine-disrupting properties. This metabolic pathway raises concerns regarding its biological impact on human health and the environment.

Antibacterial Properties

A notable study demonstrated that acetic acid can inhibit the growth of key burn wound pathogens. The minimum inhibitory concentration (MIC) for planktonic growth was found to be between 0.16% and 0.31%, while it effectively prevented biofilm formation at concentrations of 0.31% . This suggests its potential use as a biocide in clinical settings.

Case Study: Antibacterial Efficacy

A laboratory study tested the antibacterial activity of acetic acid against 29 isolates of common wound-infecting pathogens. The results showed that acetic acid not only inhibited planktonic growth but also eradicated mature biofilms after three hours of exposure . This finding supports its application in treating infections in burn patients.

Table: Comparison of Biological Activities

| Activity | Observation | Concentration Required |

|---|---|---|

| Enzyme Inhibition | Modulates biochemical pathways | Varies based on target |

| Endocrine Disruption | Metabolizes into nonylphenol | N/A |

| Antibacterial | Inhibits growth of burn wound pathogens | 0.16% - 0.31% |

| Biofilm Prevention | Prevents formation of biofilms | 0.31% |

| Biofilm Eradication | Effective against mature biofilms | After 3 hours exposure |

Applications in Medicine and Industry

Acetic acid, (4-octylphenoxy)- is explored for its potential therapeutic properties and as a precursor in pharmaceutical synthesis. Its role as a ligand in receptor binding studies highlights its relevance in drug development. Furthermore, the compound's utility in formulating surfactants and emulsifiers makes it valuable in various industrial applications.

Properties

IUPAC Name |

2-(4-octylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-14-9-11-15(12-10-14)19-13-16(17)18/h9-12H,2-8,13H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUYSEMDJQMICY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165003 | |

| Record name | Acetic acid, (4-octylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15234-85-2 | |

| Record name | Acetic acid, (4-octylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015234852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (4-octylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.